NF-κB Pathway Inhibition: Differential Potency of N-(3-Nitrophenyl)isoxazole-5-carboxamide
In comparative in vitro studies using human macrophage cell lines, N-(3-nitrophenyl)isoxazole-5-carboxamide demonstrates significant inhibition of NF-κB activation, a key regulator of inflammation and cell survival. This compound exhibits an IC50 of 3.2 μM [1]. This activity suggests a distinct anti-inflammatory profile, with data indicating preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1 [1].
| Evidence Dimension | Inhibition of NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Class-level baseline: Other isoxazole derivatives have reported IC50 values for NF-κB inhibition ranging widely from sub-micromolar to >100 μM, with many showing no activity in this assay. |
| Quantified Difference | Potency of 3.2 μM provides a clear, moderate inhibition threshold for structure-activity relationship (SAR) studies and tool compound development. |
| Conditions | In vitro assay using human macrophage cell lines stimulated to activate NF-κB. |
Why This Matters
This quantified activity in a disease-relevant pathway (NF-κB) differentiates it from many other isoxazole analogs and positions it as a valuable tool for studying inflammation and cancer signaling, directly informing procurement decisions for pathway-focused screening.
- [1] Kuujia.com. (n.d.). N-(3-nitrophenyl)isoxazole-5-carboxamide (CAS No. 941957-54-6) Product Data. Chemical and Physical Properties. View Source
